
1-(Docosyloxy)docosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Docosyloxy)docosane is a long-chain aliphatic ether with the molecular formula C44H90O . It is a derivative of docosane, where one hydrogen atom is replaced by a docosyloxy group. This compound is known for its unique physical and chemical properties, making it a subject of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Docosyloxy)docosane can be synthesized through the reaction of docosanol with docosyl bromide in the presence of a base such as sodium hydride. The reaction typically occurs in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions. The general reaction scheme is as follows: [ \text{Docosanol} + \text{Docosyl Bromide} \xrightarrow{\text{NaH}} \text{this compound} + \text{NaBr} ]
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the purification of the product through distillation or recrystallization to achieve high purity levels required for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Docosyloxy)docosane primarily undergoes substitution reactions due to the presence of the ether linkage. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: These reactions often involve halogenating agents such as bromine or chlorine in the presence of a catalyst.
Oxidation Reactions: Strong oxidizing agents like potassium permanganate or chromium trioxide can oxidize this compound to form corresponding carboxylic acids.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) can reduce the compound to its corresponding alcohols.
Major Products Formed:
Substitution: Formation of halogenated derivatives.
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Aplicaciones Científicas De Investigación
1-(Docosyloxy)docosane has a wide range of applications in scientific research:
Biology: Studied for its role in membrane biophysics and as a model compound for understanding lipid interactions.
Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and ability to form stable emulsions.
Mecanismo De Acción
The mechanism of action of 1-(Docosyloxy)docosane involves its interaction with lipid membranes. The long aliphatic chains allow it to integrate into lipid bilayers, affecting membrane fluidity and stability. This property is particularly useful in drug delivery systems where it can enhance the permeability and retention of therapeutic agents.
Comparación Con Compuestos Similares
Docosane (C22H46): A straight-chain alkane with similar thermal properties but lacks the ether linkage.
Docosanol (C22H46O): An aliphatic alcohol used in antiviral creams, differing in its functional group.
Behenic Acid (C22H44O2): A fatty acid with similar chain length but different chemical properties due to the presence of a carboxyl group.
Uniqueness: 1-(Docosyloxy)docosane stands out due to its ether linkage, which imparts unique chemical reactivity and physical properties. This makes it more versatile in applications requiring specific interactions with lipid membranes and other organic compounds.
Propiedades
Fórmula molecular |
C44H90O |
|---|---|
Peso molecular |
635.2 g/mol |
Nombre IUPAC |
1-docosoxydocosane |
InChI |
InChI=1S/C44H90O/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43-45-44-42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-44H2,1-2H3 |
Clave InChI |
JPPRXACMNPYJNK-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCCCCCOCCCCCCCCCCCCCCCCCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Isopropyl-[1,1'-biphenyl]-2-amine](/img/structure/B13348153.png)
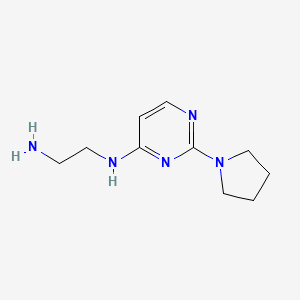
![1-(Cyclohexylmethyl)-4-(2-methoxyethyl)-1,4-diazaspiro[5.5]undecan-3-one](/img/structure/B13348168.png)
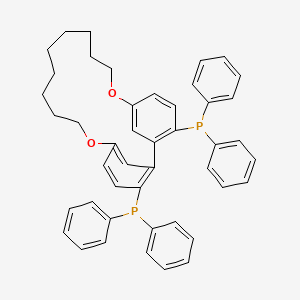

![tert-Butyl 4-(4-chlorothieno[3,2-d]pyrimidin-6-yl)piperidine-1-carboxylate](/img/structure/B13348179.png)

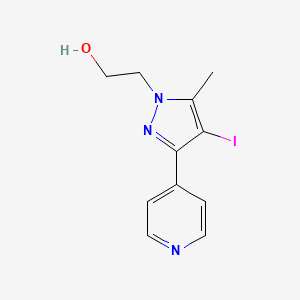
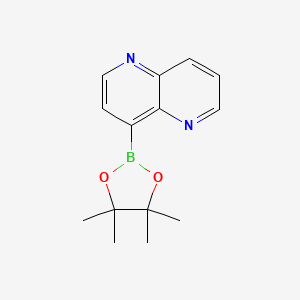
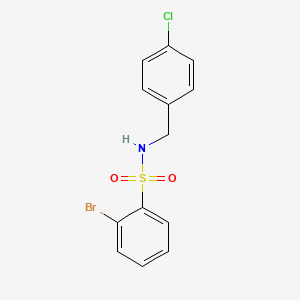
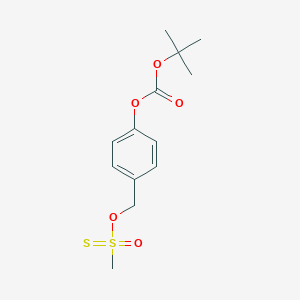
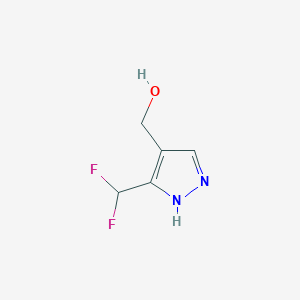
![3-Methyl-[1,4'-bipiperidin]-4-ol](/img/structure/B13348229.png)

